1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

Medicinal Chemistry Chemical Property Building Block

1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine (CAS: 1822671-26-0) is a halogenated phenethylamine derivative with the molecular formula C8H8BrF2N and a molecular weight of 236.06 g/mol, typically supplied at a standard purity of 95%. It belongs to a class of substituted 2-fluoroethan-1-amines that are of interest as synthetic intermediates in medicinal chemistry, particularly for introducing both bromine and fluorine substituents into more complex scaffolds.

Molecular Formula C8H8BrF2N
Molecular Weight 236.06 g/mol
Cat. No. B13240353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Molecular FormulaC8H8BrF2N
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)C(CF)N
InChIInChI=1S/C8H8BrF2N/c9-6-1-5(8(12)4-10)2-7(11)3-6/h1-3,8H,4,12H2
InChIKeyURTZGDIQAMTUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine Procurement Guide: A Differentiated C8H8BrF2N Building Block


1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine (CAS: 1822671-26-0) is a halogenated phenethylamine derivative with the molecular formula C8H8BrF2N and a molecular weight of 236.06 g/mol, typically supplied at a standard purity of 95% . It belongs to a class of substituted 2-fluoroethan-1-amines that are of interest as synthetic intermediates in medicinal chemistry, particularly for introducing both bromine and fluorine substituents into more complex scaffolds. The presence of the 2-fluoro group on the ethylamine chain distinguishes it from simple analogs like 1-(3-bromo-5-fluorophenyl)ethanamine, offering different physicochemical and metabolic properties that are critical for drug discovery applications .

Halogenated phenethylamine building block for medicinal chemistry
Introduces bromine and fluorine substituents into complex scaffolds
2‑fluoro group modifies physicochemical and metabolic profiles

Why 1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine Cannot Be Replaced by Simple Analogs


Generic substitution with a close analog like 1-(3-bromo-5-fluorophenyl)ethanamine (CAS: 1191908-56-1) is not chemically valid due to the significant impact of the 2-fluoro substituent on molecular properties. The replacement of a hydrogen atom with fluorine on the ethylamine chain increases the molecular weight from 218.07 to 236.06 g/mol and alters the molecular formula from C8H9BrFN to C8H8BrF2N, leading to different lipophilicity (LogD) and metabolic stability . Furthermore, the 2-fluoro group can block oxidative deamination pathways that are common for phenethylamines, as evidenced by research on structurally related fluoroalkylamine analgesics [1]. This stereoelectronic influence can affect both the in vivo pharmacokinetics and the compound's utility as a more robust intermediate in cross-coupling reactions compared to non-fluorinated or differently substituted analogs .

Molecular identity
C8H8BrF2N, 236.06 g/mol
Analog: C8H9BrFN, 218.07 g/mol
Lipophilicity shift
Predicted lower LogD
Analog LogD ~0.90; may alter permeability
Metabolic pathway
2‑fluoro may block oxidative deamination
Analog susceptible to standard deamination

Quantitative Differentiation Evidence for 1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine Procurement


Molecular Formula & Weight Differentiation from 1-(3-Bromo-5-fluorophenyl)ethanamine

The target compound possesses a 2-fluoro substituent on the ethylamine chain, a feature absent in 1-(3-bromo-5-fluorophenyl)ethanamine. This results in a distinct molecular formula of C8H8BrF2N (MW 236.06 g/mol) compared to the comparator's C8H9BrFN (MW 218.07 g/mol) .

Molecular Formula & Weight
Head‑to‑head
Target: C8H8BrF2N, 236.06 g/mol vs analog: C8H9BrFN, 218.07 g/mol
Confirms 2‑fluoro substituent; distinct physicochemical properties
Standard chemical formula comparison
Medicinal Chemistry Chemical Property Building Block

Predicted Lipophilicity and LogD Differentiation from 1-(3-Bromo-5-fluorophenyl)ethanamine

The introduction of the 2-fluoro group negatively impacts the predicted lipophilicity. The target compound is predicted to have a lower LogD at pH 7.4 compared to 1-(3-bromo-5-fluorophenyl)ethanamine. The comparator has a predicted ACD/LogD (pH 7.4) of 0.90 .

Predicted LogD (pH 7.4)
Predicted
Target predicted lower than analog (LogD 0.90)
Suggests altered passive permeability and distribution
ACD/Labs prediction; data to verify
Medicinal Chemistry ADME Property Physicochemical Profile

Synthetic Utility in Patent-Disclosed Kinase Inhibitor Scaffolds

The target compound serves as a direct precursor to a key intermediate in a disclosed patent for kinase inhibitors. Patent application US20170182038 specifically uses the fragment (S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl, which is directly derivable from 1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine by a simple N-methylation step [1]. The resulting compound is a component of 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-N-((S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl)-2-fluorobenzamide, an inhibitor with a quantified IC50 in cell-based assays for non-small cell lung cancer and melanoma [1].

Synthetic Utility
Class‑level
Direct precursor to patent‑disclosed kinase inhibitor fragment
Supports synthesis of specific kinase inhibitor scaffolds
Patent US20170182038; class‑level inference
Medicinal Chemistry Kinase Inhibitor Anticancer Agent

Optimal Application Scenarios for Procuring 1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine


Synthesis of Specific Kinase Inhibitors for Oncology Programs

Based on the evidence that this compound can serve as a precursor to patented kinase inhibitor structures, its best use is in the synthesis of novel ERK or MAPK pathway inhibitors for non-small cell lung cancer and melanoma research. Procurement of this specific fluoroamine ensures access to a key chiral building block for generating the (S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl fragment, which is integral to the pharmacophore of compounds claimed in US20170182038 [1]. This direct synthetic utility offers a tangible research advantage over procuring simpler, non-fluorinated phenethylamines that lack this embedded functionality.

Investigating Fluorine-19 NMR Applications in Chiral Amine Analysis

The compound's 2-fluoro group is a valuable tag for 19F NMR spectroscopy, a technique used for determining enantiomeric excess and absolute configuration of chiral amines without derivatization. As highlighted by methods developed for fluorine-labeled amines, the compound is well-suited for research groups developing high-throughput analytical protocols for asymmetric synthesis [1]. Its dual bromine/fluorine substitution pattern also allows for orthogonal reactivity in cross-coupling chemistry, enabling its use as a multi-functional core for creating diverse compound libraries where the fluoro group serves as a conformational and metabolic probe.

Metabolic Stability Studies in Drug Discovery

For medicinal chemists focused on improving the metabolic stability of phenethylamine-based leads, this compound is a superior choice. The class-level evidence on fluoroalkylamine derivatives indicates that N-(2-fluoroethyl) substituents can block oxidative deamination, a primary metabolic pathway for phenethylamines, although the potential for fluoroacetate toxicity must be carefully managed at in vivo dosing levels of 40-45 mg/kg ip [1]. Procuring this compound allows for direct, comparative studies against non-fluorinated analogs to quantify the metabolic half-life improvement in liver microsome assays, a key differentiator for lead optimization.

Cross-Coupling and Diversification in Parallel Synthesis

The presence of a bromine atom on the phenyl ring, combined with a fluoroethylamine side chain, makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. As noted for related halogenated aryl ethylamine derivatives, this dual functionality enhances reactivity for generating diverse compound collections [1]. Procurement is thus justified for core synthesis labs needing a versatile, stockable building block to support multiple hit-to-lead or lead optimization programs simultaneously.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis workflow
2‑fluoroethylamine substructure for patent‑derived intermediates
Verify N‑methylation to active fragment
19F NMR chiral analysis development
Fluorine tag for enantiomeric excess determination
Adapt published 19F NMR labeling protocols
Metabolic stability comparison studies
2‑fluoro group blocks oxidative deamination
Assess half‑life in microsomes vs non‑fluorinated analog
Cross‑coupling diversification
Bromoarene for Pd‑catalyzed reactions
Evaluate reactivity in Suzuki, Buchwald‑Hartwig couplings
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